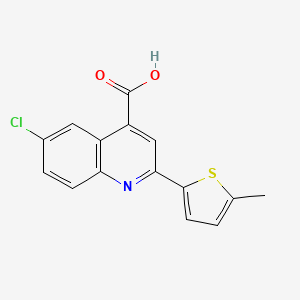

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Description

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline-based heterocyclic compound with a chlorine substituent at position 6, a 5-methylthiophen-2-yl group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology. The compound is synthesized via methods such as the Pfitzinger reaction or halogenation of quinoline precursors, often involving coupling reactions with thiophene derivatives . Its anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines has been documented, with mechanisms linked to alkaline phosphatase inhibition and apoptosis induction .

Properties

IUPAC Name |

6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVMOPKLTKZFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of quinoline-4-methanol derivatives.

Substitution: Formation of quinoline derivatives with various substituents at the 6-position.

Scientific Research Applications

Structural Overview

- Molecular Formula : C₁₅H₁₀ClNO₂S

- Molecular Weight : 303.76 g/mol

- CAS Number : 438216-95-6

Synthetic Routes

The synthesis of 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves several key steps:

- Formation of the Quinoline Core : Achieved through Friedländer synthesis.

- Chlorination : Utilizes phosphorus pentachloride or thionyl chloride.

- Thiophene Attachment : Accomplished via Suzuki-Miyaura coupling.

Medicinal Chemistry

This compound has shown potential in several therapeutic areas:

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains. Studies indicate it may inhibit bacterial DNA gyrase, disrupting DNA replication and leading to cell death. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL .

- Anticancer Properties : Research suggests that this compound can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation. In vitro studies have shown its effectiveness against specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Materials Science

In materials science, this compound is being explored for its application in:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form thin films and its stability under operational conditions are critical for these applications.

Biological Studies

The interactions of this compound with biological macromolecules are under investigation:

- Protein Binding Studies : The compound's affinity for various proteins is being examined to understand its mechanism of action better and identify potential therapeutic targets.

Antimicrobial Evaluation

A study conducted on various synthesized derivatives of quinoline derivatives demonstrated that modifications significantly influenced antibacterial activity against S. aureus and E. coli. The most active derivatives exhibited MIC values lower than standard antibiotics, suggesting the potential for development as new antibacterial agents .

Cytotoxicity Assessment

MTT-based cytotoxicity assays were performed on mouse macrophage cell lines to evaluate the safety profile of the compound. Results indicated low cytotoxicity levels comparable to established antibiotics, supporting further development for clinical applications .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example:

Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structural analogs and their properties:

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Thiophene vs. Furan/Phenyl : The 5-methylthiophen-2-yl group (as in the target compound) enhances anticancer activity compared to furan analogs (e.g., compound 29), likely due to thiophene’s electron-rich aromatic system improving target binding .

- Halogen Effects : Bromine substitution at position 6 (compound 30) shifts activity toward antitubercular applications, with MIC values comparable to the target compound’s anticancer potency .

Functional Group Impact: Carboxylic Acid vs. Ester: Ester derivatives (e.g., ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) exhibit higher lipophilicity, favoring membrane penetration in bacterial models but reducing aqueous solubility .

Structural Modifications and Solubility :

- Polar substituents (e.g., -OH in compound 3j) improve water solubility but may reduce cell permeability. The target compound’s 5-methylthiophen-2-yl group balances moderate lipophilicity and electronic effects for optimal cellular uptake .

Biological Activity

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 303.76 g/mol. Its structure features a quinoline core substituted with a chlorine atom at the 6-position, a carboxylic acid group at the 4-position, and a 5-methylthiophen-2-yl group at the 2-position. This unique arrangement contributes to its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. It may inhibit bacterial DNA gyrase, disrupting DNA replication and leading to cell death.

- Antileishmanial Activity : Quinoline derivatives are recognized for their potential in treating leishmaniasis, with studies indicating that this compound can effectively target the pathogens responsible for the disease.

- Cytotoxicity : In vitro studies demonstrate low cytotoxicity in mouse macrophage cell lines (RAW 264.7), suggesting a favorable safety profile for further development as an antibacterial agent .

- Potential Anticancer Properties : The compound may induce apoptosis in cancer cells through interactions with cellular pathways involved in cell cycle regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in various diseases, including cancer.

- DNA Interaction : The structural features allow it to bind to DNA or RNA, potentially interfering with nucleic acid functions essential for pathogen survival or cancer cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | Methyl group instead of chlorine | Antileishmanial activity |

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial properties |

The presence of both the chloro and carboxylic acid groups in this compound enhances its lipophilicity and biological interaction profiles compared to these similar compounds.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated various quinoline derivatives' antibacterial activities, highlighting that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

- Cytotoxicity Profiles : The cytotoxicity of this compound was assessed using MTT assays, showing IC50 values comparable to established antibiotics like ampicillin, which underscores its potential as a safe therapeutic agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might disrupt critical cellular processes in pathogenic organisms, thereby enhancing its therapeutic appeal .

Q & A

Q. Example Method :

- Step 1 : Condensation of 5-methylthiophene-2-carboxaldehyde with an appropriate aniline derivative under acidic conditions.

- Step 2 : Cyclization using polyphosphoric acid (PPA) or Eaton’s reagent.

- Step 3 : Chlorination at position 6 using POCl₃ or SOCl₂, followed by carboxylation at position 4 via hydrolysis of a nitrile intermediate .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pfitzinger Reaction | 65–75 | Alkaline medium, 80°C | |

| Friedländer Synthesis | 50–60 | Acid catalysis, reflux | |

| Microwave-Assisted | 80–85 | Solvent-free, 150°C, 30 min |

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography provides atomic-level resolution of the quinoline core and substituent orientations. Key steps include:

- Crystal Growth : Recrystallization from acetone/chloroform mixtures to obtain single crystals.

- Data Collection : Using synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) at 100 K.

- Analysis : Refinement of dihedral angles (e.g., quinoline-thiophene torsion angles) and hydrogen-bonding networks (e.g., C–H⋯N interactions).

Q. Example Findings :

- The thiophene ring at position 2 exhibits a dihedral angle of 4.17° with the quinoline plane, indicating minimal steric hindrance .

- Weak π-π stacking (3.70–3.80 Å) stabilizes the crystal lattice .

Note : Contradictions in bond lengths (e.g., C–Cl vs. C–S) may arise from different crystallization solvents, necessitating DFT validation .

Basic: What spectroscopic methods confirm the identity and purity of this compound?

Answer:

- NMR :

- ¹H NMR : Methylthiophene protons appear as doublets (δ 2.5–2.7 ppm), while quinoline aromatic protons resonate at δ 7.8–8.5 ppm.

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm .

- IR : Stretching bands for C=O (1680–1700 cm⁻¹) and C–Cl (750–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 317.78 g/mol) with ≤2 ppm error .

Advanced: How to address conflicting biological activity data in different assays?

Answer:

Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variations) often stem from:

Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line variability.

Compound Stability : Hydrolysis of the methylthiophene group under acidic conditions may reduce efficacy .

Q. Mitigation Strategies :

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Conduct stability studies (HPLC-MS monitoring) to identify degradation products .

Basic: What key physicochemical properties influence experimental design?

Answer:

| Property | Value/Range | Impact on Research | Source |

|---|---|---|---|

| Molecular Weight | 317.78 g/mol | Dosage calculations | |

| Solubility | DMSO > 50 mM; H₂O < 1 mM | Solvent selection for assays | |

| LogP | ~3.2 | Membrane permeability | |

| pKa (carboxylic acid) | ~4.5 | Ionization state in buffers |

Advanced: How to optimize synthetic yield while minimizing byproducts?

Answer:

- Catalyst Screening : Palladium (e.g., Pd/C) enhances cross-coupling efficiency (e.g., Suzuki-Miyaura for thiophene attachment) .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to stabilize intermediates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time and byproduct formation (e.g., 80% yield vs. 60% conventional) .

Basic: What are the known biological targets of this compound?

Answer:

- Enzyme Inhibition : Potential inhibition of topoisomerase II and cytochrome P450 isoforms due to quinoline-thiophene interactions .

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

Advanced: What computational tools predict reactivity and binding modes?

Answer:

Q. Table 2: Predicted vs. Experimental Reactivity

| Position | Fukui Index (Predicted) | Experimental Reactivity |

|---|---|---|

| C-5 | 0.45 | High |

| C-7 | 0.32 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.